[4-(2-Methylpropoxy)phenyl](piperidin-1-yl)methanethione
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Overview
Description
1-[4-(2-METHYLPROPOXY)BENZENECARBOTHIOYL]PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-METHYLPROPOXY)BENZENECARBOTHIOYL]PIPERIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzenecarbothioyl group: This step involves the reaction of the piperidine derivative with a benzenecarbothioyl chloride under suitable conditions.
Attachment of the 2-methylpropoxy group: This is typically done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-METHYLPROPOXY)BENZENECARBOTHIOYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-[4-(2-METHYLPROPOXY)BENZENECARBOTHIOYL]PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-METHYLPROPOXY)BENZENECARBOTHIOYL]PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like 4-piperidone and 4-piperidinol share structural similarities.
Benzenecarbothioyl derivatives: Compounds with similar functional groups, such as benzenecarbothioyl chloride.
Uniqueness
1-[4-(2-METHYLPROPOXY)BENZENECARBOTHIOYL]PIPERIDINE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H23NOS |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
[4-(2-methylpropoxy)phenyl]-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C16H23NOS/c1-13(2)12-18-15-8-6-14(7-9-15)16(19)17-10-4-3-5-11-17/h6-9,13H,3-5,10-12H2,1-2H3 |
InChI Key |
OPIJEJKWAIGJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=S)N2CCCCC2 |
Origin of Product |
United States |
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